molecular formula C18H22N4O2S B2431206 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea CAS No. 921486-16-0

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2431206
CAS No.: 921486-16-0
M. Wt: 358.46
InChI Key: RLRLITUJMWPYEQ-UHFFFAOYSA-N
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Description

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921486-16-0) is a non-imidazole alkylamine compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46 g/mol . This chemical entity is classified as a histamine H3-receptor ligand, making it a valuable pharmacological tool for neuroscientific research . Histamine H3 receptors are primarily located in the central nervous system and function as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters. Ligands targeting this receptor are investigated for their potential therapeutic applications in a range of conditions, including sleep disorders, cognitive deficits, obesity, and vertigo . The structure of this compound incorporates a phenylurea moiety linked to a thiazole ring, which is further functionalized with a 3-methylpiperidine group through an oxoethyl spacer . This specific architecture is characteristic of a class of synthetic compounds designed to modulate the H3 receptor with high specificity. Researchers can utilize this small molecule to explore H3 receptor signaling, study its role in various neurological pathways, and screen for novel central nervous system agents. This product is intended for research and further analytical investigation only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-6-5-9-22(11-13)16(23)10-15-12-25-18(20-15)21-17(24)19-14-7-3-2-4-8-14/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRLITUJMWPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution, where 3-methylpiperidine reacts with an appropriate electrophile.

    Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share the thiazole ring structure and have similar pharmacological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based drugs, exhibit similar biological activities.

    Phenylurea Derivatives: These compounds have the urea linkage and are used in various medicinal applications.

Uniqueness

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development.

Biological Activity

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is C₁₈H₂₂N₄O₂S, with a molecular weight of 358.5 g/mol. The compound features a thiazole ring, a phenylurea moiety, and a piperidine derivative, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea have been shown to induce apoptosis in various cancer cell lines. For instance, derivatives containing the thiazole structure have exhibited significant cytotoxic effects against HeLa cells through both extrinsic and intrinsic apoptotic pathways .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, some studies suggest that these compounds may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . The inhibition of IDO1 can enhance T-cell responses against tumors, making it a promising target for immunotherapy.

Neuropharmacological Effects

Thiazole-containing compounds have also been investigated for their neuropharmacological properties. In particular, their anticonvulsant activity has been noted in several studies. For instance, compounds with similar structures demonstrated significant protective effects in models of induced seizures, suggesting that modifications in the thiazole and piperidine moieties can enhance anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several thiazole derivatives against various cancer cell lines. Among them, a compound structurally related to 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea was found to significantly reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Anticonvulsant Properties

In another investigation focusing on anticonvulsant effects, thiazole derivatives were tested in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The results indicated that certain analogues exhibited potent anticonvulsant activity with median effective doses lower than standard treatments like ethosuximide .

Summary of Biological Activities

Activity Effect Mechanism
AnticancerInduces apoptosis in cancer cellsInhibition of IDO1; modulation of apoptosis pathways
AnticonvulsantSignificant seizure protectionModulation of neurotransmitter systems

Q & A

What are the critical considerations for synthesizing 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea, and how do solvent/catalyst choices influence yield and purity?

Answer:
Synthesis typically involves coupling reactions between thiazole intermediates and substituted urea/thiourea groups. For example, in analogous compounds like 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea, pyridine is used as a solvent under reflux with phenyl isothiocyanate to form the thiourea moiety . Key considerations include:

  • Catalyst selection : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous purification to remove traces.
  • Reaction time : Extended reflux (6–12 hours) ensures complete coupling but risks side reactions like hydrolysis.
    Yield optimization often requires iterative adjustments to stoichiometry and temperature gradients.

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved to confirm structural integrity?

Answer:
Contradictions in spectral data may arise from tautomerism (e.g., thiazole-thiazoline equilibrium) or impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, as demonstrated in structurally similar 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula against calculated exact mass.
  • X-ray crystallography : Provides definitive proof of solid-state structure, as seen in crystallographic reports for related thiadiazolyl-urea derivatives .

What experimental designs are recommended to assess the biological activity of this compound, particularly in enzyme inhibition studies?

Answer:
Advanced studies should adopt a tiered approach:

In vitro assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls.

Dose-response curves : Generate IC50 values under standardized buffer conditions (pH 7.4, 37°C) to ensure reproducibility.

Molecular docking : Compare binding poses with known inhibitors, as applied in studies of triazole-thiazole hybrids .

Cellular toxicity : Pair activity data with cytotoxicity assays (e.g., MTT) to rule out nonspecific effects.

How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines or assays?

Answer:
Contradictions often stem from assay conditions or cellular context. Mitigation strategies include:

  • Standardized protocols : Adopt CONSORT-like guidelines for assay parameters (e.g., serum concentration, incubation time).
  • Isoform specificity : Validate target expression levels in cell lines via qPCR or Western blot.
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or trends .

What methodologies are effective for studying the environmental fate or degradation pathways of this compound?

Answer:
Environmental studies require:

  • Hydrolysis/photolysis experiments : Expose the compound to UV light or varying pH conditions, followed by LC-MS/MS analysis to identify degradation products .
  • Microbial biodegradation : Use soil or water microcosms spiked with the compound and monitor via HPLC-UV.
  • QSAR modeling : Predict persistence and bioaccumulation using software like EPI Suite, validated against experimental data .

How can computational chemistry tools be leveraged to predict the physicochemical properties or ADMET profile of this compound?

Answer:
Advanced computational workflows include:

  • DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics (MD) simulations : Model membrane permeability or protein-ligand stability over nanosecond timescales.
  • ADMET prediction : Use platforms like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and toxicity .

What strategies are recommended for resolving low solubility or stability issues during in vitro/in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to enhance aqueous solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in modified pyrimidine derivatives .
  • Lyophilization : Stabilize the compound in phosphate buffer (pH 6.8) and store at –80°C for long-term use .

How should researchers design experiments to investigate structure-activity relationships (SAR) for analogs of this compound?

Answer:
SAR studies require systematic variation of substituents:

  • Thiazole modifications : Replace the 3-methylpiperidinyl group with other amines (e.g., morpholine, pyrrolidine) and compare IC50 values.
  • Urea/thiourea swaps : Test phenylurea vs. benzoylthiourea derivatives for potency shifts, as in related triazine-thiazole hybrids .
  • Steric/electronic analysis : Correlate Hammett constants or Taft parameters with bioactivity trends .

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